

2-Chloro-5-hydroxypyridine-3-carbonitrile

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine-3-carbonitrile

Cat. No.: B1367269

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-hydroxypyridine-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-hydroxypyridine-3-carbonitrile** (CAS No: 74650-75-2), a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's physicochemical properties, proposes a robust synthetic pathway, and outlines its expected spectroscopic characteristics. Furthermore, it explores the molecule's chemical reactivity, highlighting its potential as a versatile building block for the development of novel therapeutic agents. A hazard profile based on structurally related compounds is provided to ensure safe handling and application in a research setting.

Molecular and Physicochemical Properties

2-Chloro-5-hydroxypyridine-3-carbonitrile is a heterocyclic aromatic compound featuring a pyridine core functionalized with chloro, hydroxyl, and nitrile groups. These functional groups impart a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

Below is the chemical structure of **2-Chloro-5-hydroxypyridine-3-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-Chloro-5-hydroxypyridine-3-carbonitrile**.

The key physicochemical properties are summarized in the table below for quick reference.

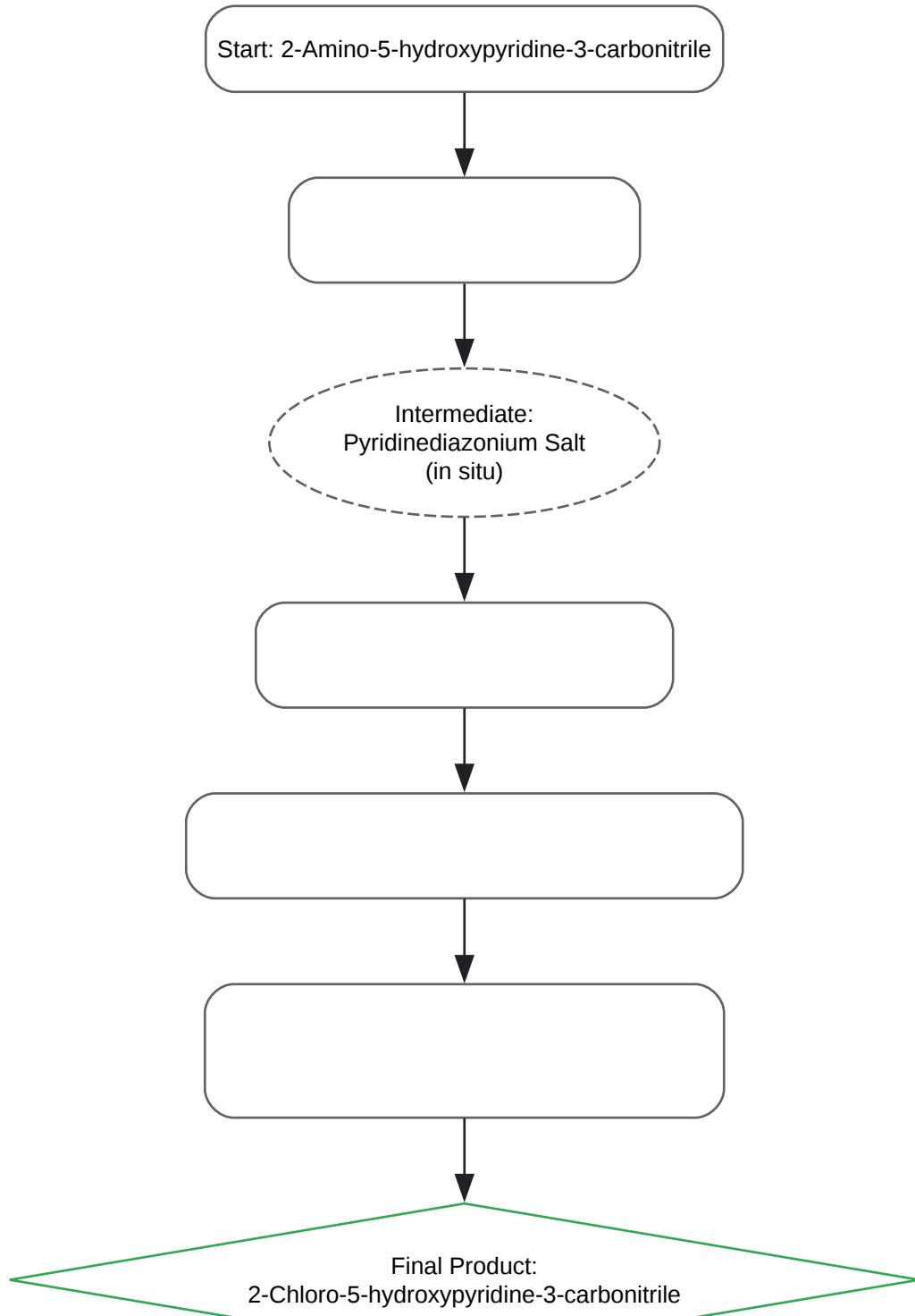
Property	Value	Source(s)
IUPAC Name	2-Chloro-5-hydroxypyridine-3-carbonitrile	N/A
Synonyms	2-chloro-5-hydroxy-3-pyridinecarbonitrile, 2-chloro-5-hydroxynicotinonitrile	[1]
CAS Number	74650-75-2	[1][2]
Molecular Formula	C ₆ H ₅ ClN ₂ O	[1][2]
Molecular Weight	154.55 g/mol	[3]
Canonical SMILES	C1=C(C=NC(=C1C#N)Cl)O	[1]
InChI Key	RQVMXRHSGUMSLM-UHFFFAOYSA-N	[1][2]
Solubility	Sparingly soluble (4.2 g/L at 25 °C)	[1]

Proposed Synthesis and Purification Protocol

While specific peer-reviewed synthesis protocols for **2-Chloro-5-hydroxypyridine-3-carbonitrile** are not widely published, a chemically sound and reliable route can be proposed based on established transformations of pyridine derivatives. One of the listed precursors for this compound is 2-Amino-5-hydroxypyridine-3-carbonitrile (CAS: 38186-82-2)[1]. Therefore, a Sandmeyer reaction is the most logical and field-proven method for its synthesis. This reaction

involves the diazotization of the primary aromatic amine followed by a copper(I) chloride-catalyzed substitution with a chloro group.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Chloro-5-hydroxypyridine-3-carbonitrile**.

Step-by-Step Experimental Protocol

Materials:

- 2-Amino-5-hydroxypyridine-3-carbonitrile
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO_2)
- Copper(I) chloride (CuCl)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Protocol:

- **Diazotization:**
 - In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Amino-5-hydroxypyridine-3-carbonitrile (1.0 eq) in a 2M aqueous HCl solution.
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
 - Add the NaNO_2 solution dropwise to the suspension, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change

in color and the dissolution of the starting material.

- Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5 °C.
 - Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
 - After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours or until the reaction is complete (monitored by TLC or LC-MS).
- Workup and Extraction:
 - Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
 - Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure **2-Chloro-5-hydroxypyridine-3-carbonitrile**.

Spectroscopic Analysis (Expected)

While experimental spectra are not publicly available, the structure of **2-Chloro-5-hydroxypyridine-3-carbonitrile** allows for a reliable prediction of its key spectroscopic

features, which are essential for its characterization.

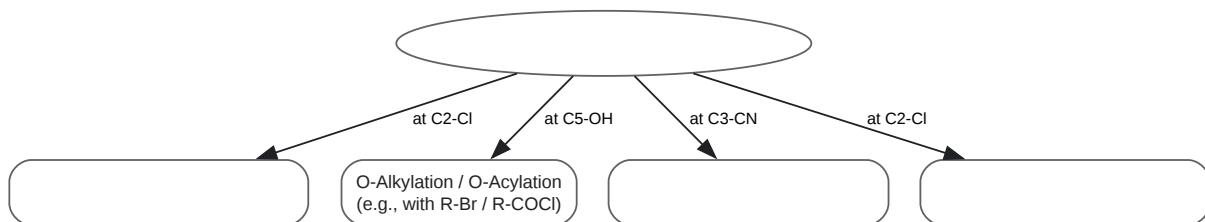
- ^1H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region.
 - One doublet for the proton at the C4 position.
 - One doublet for the proton at the C6 position.
 - A broad singlet for the hydroxyl proton at C5, which is exchangeable with D₂O.
- ^{13}C NMR: The spectrum should display six distinct carbon signals corresponding to the pyridine ring and the nitrile group. The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C5) would be shifted accordingly. The nitrile carbon (C≡N) would appear in the characteristic 115-120 ppm range.
- Infrared (IR) Spectroscopy: Key vibrational frequencies are expected:
 - A broad O-H stretching band around 3200-3400 cm^{-1} .
 - A sharp C≡N stretching band around 2220-2240 cm^{-1} .
 - Aromatic C=C and C=N stretching bands in the 1400-1600 cm^{-1} region.
 - A C-Cl stretching band in the fingerprint region, typically below 800 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) and a characteristic $(\text{M}+2)^+$ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Applications in Medicinal Chemistry

The true value of **2-Chloro-5-hydroxypyridine-3-carbonitrile** lies in its polyfunctional nature, which allows for selective chemical modifications at multiple sites. This makes it an excellent scaffold for building libraries of complex molecules for drug discovery programs. Structurally

related compounds are known to serve as intermediates in the synthesis of pharmaceuticals targeting cancer and bacterial infections[4][5].

Key Reactive Sites



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Chloro-5-hydroxypyridine-3-carbonitrile**.

- **C2-Chloro Group:** This position is activated towards nucleophilic aromatic substitution (S_NAr) by the electron-withdrawing pyridine nitrogen and nitrile group. It can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides to introduce diverse side chains. This site is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
- **C5-Hydroxyl Group:** The phenolic hydroxyl group can be easily alkylated or acylated to introduce ether or ester functionalities, which can modulate the compound's solubility, lipophilicity, and metabolic stability.
- **C3-Nitrile Group:** The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine. Each of these functional groups serves as a handle for further synthetic diversification.

This multi-faceted reactivity allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the pyridine core, optimizing compounds for potency, selectivity, and pharmacokinetic properties.

Hazard Profile and Safe Handling

No specific toxicological data for **2-Chloro-5-hydroxypyridine-3-carbonitrile** is currently available[1]. Therefore, it must be handled with extreme caution, assuming it is hazardous. The hazard profile can be inferred from structurally similar compounds.

Related Compound	CAS Number	Known Hazards	Source(s)
2-Chloro-5-hydroxypyridine	41288-96-4	Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)	[6]
2-Chloro-5-nitropyridine-3-carbonitrile	31309-08-7	Toxic if swallowed (H301), Causes serious eye damage (H318)	[7]

Recommended Safety Precautions:

- **Handling:** This compound should only be handled by trained personnel in a well-ventilated chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Exposure Control:** Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-hydroxypyridine-3-carbonitrile is a high-value chemical intermediate with significant potential for application in drug discovery and materials science. Its well-defined reactive sites—the chloro, hydroxyl, and nitrile groups—provide chemists with multiple avenues for synthetic modification. While its synthesis and full characterization are not yet extensively

documented in public literature, established chemical principles allow for the confident design of synthetic routes and prediction of its properties. As with any uncharacterized substance, it necessitates careful handling and rigorous analytical confirmation in a research context. This guide serves as a foundational resource for scientists looking to leverage this versatile molecule in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. Synthonix, Inc > 74650-75-2 | 2-Chloro-5-hydroxypyridine-3-carbonitrile [synthonix.com]
- 3. 2-Chloro-5-hydroxypyridine-3-carbonitrile - CAS:74650-75-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-nitropyridine-3-carbonitrile 97 31309-08-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Chloro-5-hydroxypyridine-3-carbonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367269#2-chloro-5-hydroxypyridine-3-carbonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com